
Application Notes: Cytotoxicity of Amphotericin
B Deoxycholate in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amphotericin b deoxycholate

Cat. No.: B1261006 Get Quote

Introduction

Amphotericin B is a potent polyene antifungal agent widely used in the treatment of systemic

fungal infections. The conventional formulation, Amphotericin B deoxycholate, utilizes a bile

salt, deoxycholate, as a solubilizing agent to enable intravenous administration.[1][2] Despite

its efficacy, the clinical use of Amphotericin B deoxycholate is often limited by its significant

toxicity to mammalian cells, particularly nephrotoxicity.[3][4] Understanding and quantifying this

cytotoxicity is crucial for the development of new, less toxic formulations and for establishing

safe therapeutic windows.

Mechanism of Cytotoxicity

The cytotoxic action of Amphotericin B in mammalian cells is primarily attributed to its

interaction with cholesterol, a key component of the cell membrane.[5][6] Amphotericin B

molecules bind to cholesterol, forming transmembrane channels or pores.[3][6] This disrupts

the integrity of the cell membrane, leading to increased permeability, leakage of essential

intracellular ions (such as potassium) and small molecules, and ultimately, cell death.[3][6]

While Amphotericin B has a higher affinity for ergosterol, the primary sterol in fungal cell

membranes, its binding to mammalian cholesterol is significant enough to cause dose-

dependent toxicity.[5][6]
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Several in vitro assays can be employed to evaluate the cytotoxicity of Amphotericin B
deoxycholate. These assays measure different cellular parameters, such as metabolic activity,

membrane integrity, and lysosomal function. Commonly used methods include the MTT,

Neutral Red Uptake, and Lactate Dehydrogenase (LDH) assays. The choice of assay may

depend on the specific research question and the cell type being investigated.

I. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple

formazan crystals.[7][9] The amount of formazan produced is directly proportional to the

number of living, metabolically active cells.[7][10]

Experimental Protocol

Cell Seeding:

Culture mammalian cells of choice in appropriate complete medium.

Trypsinize and count the cells, ensuring viability is above 95%.

Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x

10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well.[11]

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell

attachment.[11][12]

Preparation of Amphotericin B Deoxycholate:

Prepare a stock solution of Amphotericin B deoxycholate in a suitable solvent, such as

sterile water or DMSO.[2]

Perform serial dilutions of the stock solution in a complete culture medium to achieve the

desired final concentrations for the experiment.[12]
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Carefully remove the medium from the wells.

Add 100 µL of the medium containing different concentrations of Amphotericin B
deoxycholate to the respective wells.

Include a vehicle control (medium with the solvent used to dissolve the drug at the highest

concentration used) and a no-treatment control (medium only).[11]

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[13]

MTT Assay Procedure:

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a

final concentration of 0.5 mg/mL.[7][9]

Incubate the plate for 3-4 hours at 37°C.[7][10]

Carefully remove the MTT-containing medium.

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each

well to dissolve the formazan crystals.[10][11]

Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[9]

Data Acquisition and Analysis:

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of

630 nm can be used to subtract background absorbance.[9][11]

Calculate the percentage of cell viability for each concentration relative to the control

(untreated cells) using the following formula: % Cell Viability = (Absorbance of Treated

Cells / Absorbance of Control Cells) x 100

Determine the IC50 value, which is the concentration of the drug that causes a 50%

reduction in cell viability.[11]
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Concentration of
Amphotericin B
Deoxycholate
(µg/mL)

Mean Absorbance
(570 nm)

Standard Deviation % Cell Viability

0 (Vehicle Control) 1.254 0.087 100

1 1.103 0.075 87.9

5 0.878 0.061 70.0

10 0.627 0.049 50.0

25 0.313 0.033 25.0

50 0.125 0.018 10.0

100 0.050 0.011 4.0

IC50 (µg/mL) 10.0

II. Neutral Red Uptake (NRU) Assay for Cell Viability
The Neutral Red Uptake (NRU) assay is a cytotoxicity test that assesses the ability of viable

cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[14][15]

The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and

accumulates in the lysosomes of healthy cells.[14] Damage to the cell surface or lysosomal

membranes caused by a toxic substance results in a decreased uptake and binding of Neutral

Red.[14][16]

Experimental Protocol

Cell Seeding:

Follow the same procedure as for the MTT assay to seed cells in a 96-well plate and

incubate for 24 hours.[16]
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Expose the cells to various concentrations of Amphotericin B deoxycholate as

described for the MTT assay and incubate for the desired duration.

Neutral Red Uptake Procedure:

After treatment, remove the medium and wash the cells with 150 µL of pre-warmed

Dulbecco's Phosphate-Buffered Saline (DPBS).[15]

Add 100 µL of Neutral Red solution (e.g., 50 µg/mL in medium) to each well.[16]

Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO₂ incubator, allowing viable

cells to take up the dye.[16]

Remove the Neutral Red solution and wash the cells with 150 µL of DPBS.[15]

Dye Extraction and Measurement:

Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well

to extract the dye from the cells.[15]

Shake the plate on a plate shaker for at least 10 minutes to ensure complete solubilization

of the dye.[15]

Data Acquisition and Analysis:

Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[15]

Calculate the percentage of Neutral Red uptake relative to the control wells. % Viability =

(OD of Treated Cells / OD of Control Cells) x 100

Determine the IC50 value.[16]
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Concentration of
Amphotericin B
Deoxycholate
(µg/mL)

Mean Absorbance
(540 nm)

Standard Deviation % Cell Viability

0 (Control) 0.988 0.065 100

1 0.901 0.059 91.2

5 0.741 0.048 75.0

10 0.543 0.037 55.0

25 0.296 0.025 30.0

50 0.148 0.019 15.0

100 0.069 0.012 7.0

IC50 (µg/mL) ~12.0

III. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate

dehydrogenase released from damaged cells into the culture medium.[17][18] LDH is a stable

cytosolic enzyme that is rapidly released upon plasma membrane damage.[17] The released

LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a

tetrazolium salt into a colored formazan product.[17] The amount of formazan is directly

proportional to the amount of LDH released, and thus to the level of cytotoxicity.[17]

Experimental Protocol

Cell Seeding and Treatment:

Seed and treat cells with Amphotericin B deoxycholate in a 96-well plate as described

in the previous protocols.

It is important to include the following controls in triplicate:[17]

Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.
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Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis

Buffer provided in kits) to cause 100% cell lysis.[17]

Background Control: Medium only, to account for any LDH present in the serum.[19]

Sample Collection:

After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet the

cells.[17][19]

Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-

bottom plate.[11][17]

LDH Reaction:

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a

mixture of a substrate and a dye solution).

Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

Incubate the plate at room temperature for 30 minutes, protected from light.[17]

Stopping the Reaction and Measurement:

Add 50 µL of stop solution (provided in the kit) to each well.[17]

Gently tap the plate to mix.

Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]

Data Acquisition and Analysis:

Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to

correct for background.

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity =

[(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity -

Spontaneous LDH Activity)] x 100
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Data Presentation

Concentration of
Amphotericin B
Deoxycholate
(µg/mL)

Mean Absorbance
(490 nm)

Standard Deviation % Cytotoxicity

0 (Spontaneous

Release)
0.150 0.012 0

1 0.215 0.018 7.2

5 0.345 0.025 21.7

10 0.550 0.039 44.4

25 0.850 0.055 77.8

50 1.050 0.068 100.0

100 1.060 0.071 101.1

Maximum Release 1.050 0.070 100

Visualization of Experimental Workflow
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General Workflow for In Vitro Cytotoxicity Assay
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Caption: General workflow for assessing the cytotoxicity of Amphotericin B deoxycholate.
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Mechanism of Amphotericin B Cytotoxicity
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Caption: Simplified signaling pathway of Amphotericin B induced cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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